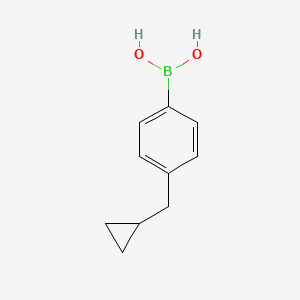

4-(Cyclopropylmethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(cyclopropylmethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNCAWULSVDPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC2CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179251-29-7 | |

| Record name | [4-(cyclopropylmethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Insights of 4 Cyclopropylmethyl Phenylboronic Acid

Fundamental Reactivity of the Boronic Acid Functional Group

Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of organoboron compounds with unique chemical properties stemming from the trivalent boron atom. This boron atom, with its vacant p-orbital, imparts Lewis acidity, making it susceptible to interaction with nucleophiles. researchgate.net This fundamental reactivity governs both its utility in synthesis and its potential degradation pathways.

The boron atom in a boronic acid possesses only six valence electrons, rendering it an electron-deficient Lewis acid. researchgate.net This allows it to readily accept a pair of electrons from a Lewis base (nucleophile) to form a tetracoordinate, tetrahedral adduct known as a boronate species. researchgate.netnih.gov Common nucleophiles include hydroxide (B78521) ions, water, alcohols, and amines.

In aqueous media, boronic acids exist in equilibrium with their corresponding anionic tetrahedral boronate form, [ArB(OH)₃]⁻. researchgate.net This transformation from a trigonal planar, sp²-hybridized boron to a tetrahedral, sp³-hybridized boronate is highly dependent on the pH of the solution. While most boronic acids have a pKa of around 9, the formation of these stable boronate complexes occurs at a lower pH, typically around 7. nih.gov This interaction is reversible and fundamental to the role of boronic acids in applications such as receptors for sugars and in facilitating key steps of cross-coupling reactions. nih.gov

| Species | Boron Hybridization | Geometry | Predominant pH Range |

| Boronic Acid (R-B(OH)₂) | sp² | Trigonal Planar | Acidic to Neutral (pH < pKa) |

| Boronate Anion ([R-B(OH)₃]⁻) | sp³ | Tetrahedral | Basic (pH > pKa) |

A significant and often undesired side reaction for organoboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The propensity for this reaction is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the organic substituent.

Under acidic conditions, protodeboronation can occur through a mechanism involving electrophilic substitution on the aromatic ring. The neutral boronic acid molecule reacts with a proton source, leading to the cleavage of the C–B bond. This pathway is generally less common and slower compared to base-catalyzed pathways, particularly for arylboronic acids bearing electron-withdrawing substituents.

Base-catalyzed protodeboronation is a more prevalent issue, especially under the basic conditions frequently employed in Suzuki-Miyaura cross-coupling reactions. The mechanism proceeds via the formation of the anionic boronate species ([ArB(OH)₃]⁻). This tetrahedral intermediate is more electron-rich than the neutral boronic acid, which facilitates the cleavage of the carbon-boron bond upon interaction with a proton source, such as water. The rate of this reaction is often accelerated by electron-withdrawing groups on the aryl ring.

The pH of the reaction medium is a critical factor governing the stability and reactivity of boronic acids. It directly controls the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate.

Acidic pH (pH < 7): The neutral boronic acid form is predominant. The acid-catalyzed protodeboronation pathway is possible, though often slow.

Neutral pH (pH ≈ 7): Boronic acids generally exhibit their greatest stability, as both acid- and base-catalyzed degradation pathways are minimized.

Basic pH (pH > 9): The anionic boronate species becomes the dominant form. This species is more susceptible to base-catalyzed protodeboronation but is also the active species required for the crucial transmetalation step in many cross-coupling reactions. organic-chemistry.org

Therefore, a delicate balance of pH is often required to promote the desired reactivity while suppressing protodeboronation. Strategies to mitigate this unwanted side reaction include the use of boronic esters (e.g., pinacol (B44631) esters) or potassium organotrifluoroborates. organic-chemistry.orgnih.gov These derivatives act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and thus minimizing the rate of protodeboronation. nih.gov

Protodeboronation Pathways and Strategies for Mitigation

Transition Metal-Catalyzed Cross-Coupling Reactions

4-(Cyclopropylmethyl)phenylboronic acid serves as a valuable building block in organic synthesis, primarily through its participation in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which utilizes a palladium catalyst to form a carbon-carbon bond between an organoboron compound and an organohalide, is the most prominent application. wikipedia.org The cyclopropylmethyl motif is of significant interest in medicinal chemistry, making this reagent particularly useful for synthesizing novel pharmaceutical candidates. audreyli.com

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., an aryl bromide or chloride) to form a palladium(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation by a base, which converts the boronic acid to the more nucleophilic boronate. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

4-(Cyclopropylmethyl)phenylboronic acid can be coupled with a wide variety of aryl and heteroaryl halides or triflates. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to maximize the yield of the desired product while minimizing side reactions like protodeboronation. nih.govaudreyli.com

Representative Conditions for Suzuki-Miyaura Coupling:

| Coupling Partner (Ar-X) | Catalyst | Ligand | Base | Solvent System | Product |

| Aryl Bromide | Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Toluene/Water | 4-(Cyclopropylmethyl)-1,1'-biphenyl |

| Aryl Chloride | Pd(OAc)₂ | XPhos | K₂CO₃ | CPME/Water | 4-(Cyclopropylmethyl)-1,1'-biphenyl |

| Heteroaryl Bromide | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/Water | Aryl-substituted heterocycle |

| Aryl Triflate | Pd(OAc)₂ | PCy₃ | K₃PO₄ | THF | 4-(Cyclopropylmethyl)-1,1'-biphenyl |

This table presents exemplary conditions based on typical Suzuki-Miyaura reactions involving aryl and cyclopropylboronic acids. nih.govaudreyli.com

Suzuki-Miyaura Cross-Coupling Reactions of 4-(Cyclopropylmethyl)phenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govubc.ca As an arylboronic acid, 4-(cyclopropylmethyl)phenylboronic acid is an excellent substrate for these transformations, coupling with a wide variety of organic halides and triflates. The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the low toxicity of its boron-containing byproducts. libretexts.orgnih.gov

The success of the Suzuki-Miyaura coupling is highly dependent on the catalyst system employed. Palladium-based systems are the most common, demonstrating high efficiency and broad applicability. researchgate.nettezu.ernet.in For a substrate like 4-(cyclopropylmethyl)phenylboronic acid, typical palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective, especially when coupling with less reactive aryl chlorides. nih.govresearchgate.net Ligands such as dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) and 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine have shown unprecedented activity, enabling reactions at low catalyst loadings and even at room temperature for some substrates. nih.govnih.gov The use of dialkylbiaryl phosphine ligands like XPhos is also effective for the coupling of challenging substrates, including heteroaryl chlorides. organic-chemistry.org

While palladium remains the metal of choice, nickel-based catalysts have emerged as a powerful alternative, particularly for reactions involving secondary alkyl halides and other challenging substrates where traditional palladium systems may be less efficient. nih.gov

| Catalyst/Precatalyst | Common Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Aryl/heteroaryl bromides and chlorides | nih.gov |

| Pd₂(dba)₃ | XPhos | Sterically hindered and deactivated aryl chlorides | organic-chemistry.org |

| Pd(PPh₃)₄ | None (ligand is part of the complex) | Aryl/heteroaryl iodides and bromides | libretexts.org |

| NiCl₂(dppf) | dppf (part of the complex) | Aryl chlorides, coupling via boronate esters | researchgate.net |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: libretexts.orgwildlife-biodiversity.com

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the formal oxidation state of the metal increases from 0 to +2. libretexts.orgyoutube.com The reactivity of the halide is typically I > Br > OTf >> Cl. The choice of an appropriate ligand is crucial to facilitate this step, especially for less reactive chlorides.

Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. nih.govubc.ca The precise mechanism of how the organic fragment is transferred has been a subject of extensive study, with evidence pointing to the formation of pre-transmetalation intermediates. nih.gov

Reductive Elimination : In the final step, the two organic groups on the diorganopalladium(II) complex are coupled, forming the new C-C bond of the biaryl product. This process is intramolecular and requires the two groups to be in a cis orientation on the metal center. libretexts.orgiitd.ac.in The reductive elimination step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comumb.edu

The Suzuki-Miyaura reaction is renowned for its broad substrate scope. nih.gov 4-(Cyclopropylmethyl)phenylboronic acid, as a typical arylboronic acid, is expected to couple efficiently with a wide array of sp²-hybridized partners.

Aryl Halides and Triflates : Electron-poor, electron-rich, and sterically hindered aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates are all viable coupling partners. nih.govresearchgate.net Modern catalysts have significantly expanded the scope to include previously challenging substrates like deactivated aryl chlorides. organic-chemistry.org

Heterocyclic Partners : The reaction is highly effective for synthesizing heterobiaryls, which are common motifs in pharmaceuticals. nih.govnih.gov However, couplings where both partners are heterocycles can be challenging and may require higher catalyst loadings. nih.gov

Vinyl Halides : Coupling with vinyl halides proceeds with retention of stereochemistry, providing a route to substituted styrenes.

Limitations of the reaction include:

Protodeboronation : A common side reaction is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This can be particularly problematic with some heteroarylboronic acids or under harsh reaction conditions. nih.govnih.gov

Steric Hindrance : Extremely hindered coupling partners, such as di-ortho-substituted aryl halides, can react slowly and may require specialized, highly active catalyst systems. nih.gov

Competing Reactions : Certain functional groups on the coupling partners can interfere with the catalyst or participate in side reactions, although the Suzuki-Miyaura reaction is generally very tolerant of diverse functionalities. nih.gov

Chan-Lam Coupling Reactions

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) provides a powerful method for forming carbon-heteroatom bonds, specifically aryl ethers and aryl amines. wikipedia.orgnih.gov This reaction utilizes a copper catalyst to couple an arylboronic acid, such as 4-(cyclopropylmethyl)phenylboronic acid, with an O-H or N-H containing compound (e.g., phenols, alcohols, amines, amides). organic-chemistry.org

Key features of the Chan-Lam coupling include:

Catalyst : The reaction is typically catalyzed by copper(II) salts like copper(II) acetate (Cu(OAc)₂). nih.gov

Oxidant : Unlike palladium-catalyzed couplings, the Chan-Lam reaction is an oxidative coupling. It can often be run open to the air, with atmospheric oxygen serving as the terminal oxidant to regenerate the active copper catalyst. organic-chemistry.org

Mechanism : The mechanism is believed to involve the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species. wikipedia.org

The Chan-Lam reaction is a valuable alternative to the Buchwald-Hartwig amination for C-N bond formation, offering the advantage of using air-stable copper catalysts. nih.gov It has been successfully applied to the N-cyclopropylation of amines and O-cyclopropylation of phenols using cyclopropylboronic acid, demonstrating the utility of the boronic acid functional group in this transformation. nih.govresearchgate.net

Other Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

While the Suzuki-Miyaura reaction is the primary application for 4-(cyclopropylmethyl)phenylboronic acid, the aryl halide partners it couples with can participate in a range of other important palladium-catalyzed cross-coupling reactions. tezu.ernet.in

Heck Reaction : This reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. The process does not involve an organometallic nucleophile like a boronic acid but instead proceeds via migratory insertion of the alkene into a palladium-aryl bond. youtube.comrsc.org

Sonogashira Coupling : This reaction forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. nanochemres.org The catalytic system typically uses palladium in conjunction with a copper(I) co-catalyst, though copper-free versions have been developed. rsc.orgias.ac.in

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. youtube.com It is known for its high reactivity and functional group tolerance. While 4-(cyclopropylmethyl)phenylboronic acid is not a direct substrate, a related 4-(cyclopropylmethyl)phenylzinc halide could be used in a Negishi coupling. nih.gov

Influence of the Cyclopropylmethyl Moiety on Reaction Pathways

The cyclopropylmethyl substituent on the phenyl ring of 4-(cyclopropylmethyl)phenylboronic acid influences the properties of the molecule and its reaction products without directly participating in the coupling mechanism.

Steric and Electronic Effects : The cyclopropylmethyl group is a non-planar, sp³-hybridized substituent. Its presence introduces three-dimensional character into the resulting biaryl products, a feature that is highly desirable in medicinal chemistry for improving pharmacological properties. researchgate.net The cyclopropyl (B3062369) group itself has unique electronic properties, behaving somewhat like a vinyl group due to the high p-character of its C-C bonds. This can subtly influence the electron density of the aromatic ring, but this effect is generally modest compared to strong electron-donating or -withdrawing groups.

Stability : The cyclopropyl ring is generally stable under the mild conditions of most palladium- and copper-catalyzed coupling reactions. Unlike more strained small rings, it does not typically undergo ring-opening unless specific activating groups (like a ketone directly attached to the ring) and specialized catalytic systems are employed. researchgate.net

Reactivity of the Boronic Acid : The cyclopropylmethyl group is electronically distinct from the reacting boronic acid moiety, separated by the phenyl ring. Therefore, it is not expected to significantly alter the fundamental reactivity of the arylboronic acid in the key transmetalation step of the Suzuki-Miyaura cycle. The reactivity profile remains that of a typical, moderately activated arylboronic acid.

Steric Effects and Regioselectivity in Electrophilic and Nucleophilic Processes

The steric profile of 4-(cyclopropylmethyl)phenylboronic acid plays a significant role in directing the regioselectivity of its reactions. The cyclopropylmethyl substituent, located at the para position relative to the boronic acid group, exerts notable steric hindrance. This bulkiness primarily influences reactions occurring at the adjacent ortho positions of the aromatic ring.

In electrophilic aromatic substitution reactions, the cyclopropylmethyl group is an activating, ortho-, para- director. youtube.comlibretexts.org However, the steric bulk of the substituent can hinder the approach of an electrophile to the ortho positions. rsc.org Consequently, while electronic effects favor substitution at both ortho and para sites, the para position is already occupied, leading to a preference for substitution at the less sterically hindered meta positions in some cases, or more commonly, a favored reaction at the ortho position if the electrophile is small enough. rsc.orgyoutube.com The outcome is a balance between the electronic activating effects and steric repulsion. libretexts.org

The interplay between steric and electronic effects is crucial for predicting reaction outcomes. The table below summarizes the expected regioselectivity for electrophilic substitution on the aromatic ring of 4-(cyclopropylmethyl)phenylboronic acid.

| Reaction Type | Electronic Effect of Substituent | Steric Influence | Predicted Major Product(s) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Activating, Ortho, Para-Directing | Hindrance at Ortho-positions | Ortho-substituted product (regioselectivity depends on electrophile size) |

Hyperconjugative Stabilization of Intermediates

The cyclopropyl group in 4-(cyclopropylmethyl)phenylboronic acid provides significant electronic stabilization to reaction intermediates through hyperconjugation. wikipedia.org The carbon-carbon bonds of the cyclopropane (B1198618) ring have a high degree of p-character and are arranged in a way that allows for effective overlap with adjacent empty or partially filled p-orbitals. This interaction, often described using the Walsh orbital model, allows the sigma electrons of the cyclopropyl ring to delocalize, stabilizing positive charges. wikipedia.orgquora.com

This effect is particularly pronounced in the stabilization of carbocation intermediates that may form during electrophilic reactions. numberanalytics.comallen.in For example, during an electrophilic attack on the aromatic ring, the formation of the arenium ion (sigma complex) intermediate is stabilized by the electron-donating nature of the cyclopropylmethyl group. numberanalytics.com The cyclopropyl ring's C-C bonds can donate electron density to the positively charged ring, lowering the activation energy of the reaction. allen.innumberanalytics.com

This stabilization can be more significant than that provided by typical alkyl groups. The exceptional ability of the cyclopropylmethyl group to stabilize carbocations is well-documented and contributes to the reactivity of the parent molecule. quora.com This hyperconjugative effect influences not only the rate of reactions but also the regioselectivity, as it preferentially stabilizes intermediates where the positive charge is delocalized onto the carbon atom bearing the cyclopropylmethyl substituent. numberanalytics.com

Non-Coupling Reactions and Derivatization Strategies

Formation of Boronate Esters for Protection and Activation

A fundamental reaction of 4-(cyclopropylmethyl)phenylboronic acid is its condensation with diols to form cyclic boronate esters. This reversible process is widely used for the protection of the boronic acid group, enhancing its stability against degradation pathways like protodeboronation. acs.orgresearchgate.net The reaction involves the elimination of two molecules of water and is often driven to completion by removing water from the reaction mixture.

Commonly used diols include pinacol, neopentyl glycol, and catechol. The resulting boronate esters, such as the pinacol ester, are generally more stable, less polar, and easier to purify by chromatography than the parent boronic acid.

| Diol Reactant | Boronate Ester Product Name | Key Feature |

| Pinacol | 2-(4-(Cyclopropylmethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High stability, commonly used in Suzuki coupling |

| Neopentyl Glycol | 2-(4-(Cyclopropylmethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | Forms a stable six-membered ring |

| Catechol | 2-(4-(Cyclopropylmethyl)phenyl)benzo[d] acs.orgnih.govtandfonline.comdioxaborole | Aromatic diol, can influence electronic properties |

Beyond protection, converting the boronic acid to a boronate ester can also serve as an activation strategy. nih.gov The Lewis acidity of the boron atom is altered upon esterification, which can modulate its reactivity in subsequent cross-coupling reactions. tandfonline.com For instance, certain catalytic systems show different efficiencies or selectivities depending on whether the free boronic acid or a boronate ester is used as the coupling partner. nih.gov

Conjugate Addition Reactions

4-(Cyclopropylmethyl)phenylboronic acid can serve as a source of the 4-(cyclopropylmethyl)phenyl nucleophile in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. beilstein-journals.org This transformation, typically catalyzed by transition metals like rhodium or palladium, results in the formation of a new carbon-carbon bond at the β-position of the enone system. researchgate.netnih.govnih.gov

The general mechanism for a rhodium-catalyzed process involves:

Transmetalation: The aryl group is transferred from the boron atom to the rhodium catalyst.

Carbometalation: The aryl-rhodium species adds across the double bond of the enone.

Protonolysis or Hydrolysis: The resulting rhodium enolate is protonated to release the β-arylated ketone and regenerate the active catalyst. researchgate.net

This reaction is a powerful method for constructing complex organic molecules and is compatible with a wide range of functional groups. The presence of the cyclopropylmethyl substituent is generally well-tolerated in these reactions. The reaction of 4-(cyclopropylmethyl)phenylboronic acid with a generic α,β-unsaturated ketone is illustrated below.

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

|---|---|---|---|

| 4-(Cyclopropylmethyl)phenylboronic acid | Cyclohex-2-en-1-one | [Rh(acac)(CO)₂]/dppb | 3-(4-(Cyclopropylmethyl)phenyl)cyclohexan-1-one |

Ring-Opening Reactions Mediated by Phenylboronic Acids

Electrophilic ring-opening can be initiated by protonation or attack by other electrophiles, leading to the formation of a carbocationic intermediate that is subsequently trapped by a nucleophile. nih.govresearchgate.net The regioselectivity of the bond cleavage (i.e., which C-C bond of the cyclopropane ring breaks) is influenced by the substitution pattern and the reaction conditions. Similarly, radical-mediated ring-opening can occur, often initiated by a radical species adding to the cyclopropane ring, which then rearranges to a more stable, open-chain radical. nih.gov

These ring-opening reactions represent potential synthetic pathways to transform the cyclopropylmethyl group into other functionalized alkyl chains, although they can also be undesired side reactions if the integrity of the cyclopropyl ring is intended to be maintained.

Applications of 4 Cyclopropylmethyl Phenylboronic Acid in Advanced Synthetic Methodologies and Chemical Research

Strategic Building Block in Complex Molecule Synthesis

4-(Cyclopropylmethyl)phenylboronic acid serves as a versatile and valuable building block in organic chemistry, primarily owing to its participation in powerful carbon-carbon bond-forming reactions. Its unique structure, combining an aromatic ring with a cyclopropylmethyl substituent, makes it a desirable component in the construction of complex molecular architectures.

Construction of Diverse Carbon Skeletons and Functionalized Aromatic Systems

The principal application of 4-(Cyclopropylmethyl)phenylboronic acid in constructing diverse molecular frameworks is its role as a coupling partner in the Suzuki-Miyaura reaction. researchgate.netmdpi.comnih.gov This palladium-catalyzed cross-coupling reaction is one of the most efficient methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. mdpi.com In this process, the boronic acid reacts with a variety of organic halides or triflates, enabling the direct attachment of the 4-(cyclopropylmethyl)phenyl group to a wide range of molecular scaffolds. uwindsor.ca

This methodology allows for the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and materials science. The reaction is highly tolerant of various functional groups, allowing for the pre-functionalization of either coupling partner, which streamlines the synthesis of elaborate molecules. nih.gov The versatility of the Suzuki-Miyaura coupling enables the introduction of the 4-(cyclopropylmethyl)phenyl moiety into aromatic and heteroaromatic systems, providing a modular approach to building diverse carbon skeletons. uwindsor.camdpi.com The electronic properties of the substituents on the boronic acid can influence the reaction's effectiveness. mdpi.comresearchgate.net

| Coupling Partner (Ar-X) | Resulting Structure | Significance |

|---|---|---|

| Bromobenzene | 4-(Cyclopropylmethyl)-1,1'-biphenyl | Forms a fundamental biaryl structure. |

| 4-Chlorotoluene | 4-(Cyclopropylmethyl)-4'-methyl-1,1'-biphenyl | Demonstrates coupling with less reactive aryl chlorides. |

| 2-Bromopyridine | 2-(4-(Cyclopropylmethyl)phenyl)pyridine | Creates heteroaromatic systems important in medicinal chemistry. |

| Vinyl Bromide | 1-(Cyclopropylmethyl)-4-vinylbenzene | Forms styrenyl derivatives used in polymer synthesis. |

Intermediate for the Synthesis of Bioactive Small Molecules and Agrochemicals

Boronic acids are recognized as essential building blocks for the synthesis of bioactive molecules. researchgate.netnih.govdntb.gov.ua The 4-(cyclopropylmethyl)phenyl motif is of significant interest in medicinal chemistry and agrochemical research. The cyclopropyl (B3062369) group, in particular, is a valued substituent that can enhance the metabolic stability, potency, and binding affinity of a molecule by introducing conformational constraints and altering electronic properties.

Consequently, 4-(Cyclopropylmethyl)phenylboronic acid serves as a key intermediate for incorporating this specific fragment into new chemical entities during drug discovery and agrochemical development. nih.gov For instance, phenylboronic acid derivatives are crucial for synthesizing fungicides. nih.gov While specific, commercially available drugs directly synthesized from this exact boronic acid are not prominently documented in publicly available literature, its utility lies in research and development programs. Synthetic chemists use it to generate libraries of related compounds for structure-activity relationship (SAR) studies, aiming to optimize the biological activity of a lead compound. researchgate.net The ability to readily couple this boronic acid with various heterocyclic or carbocyclic cores via reactions like the Suzuki-Miyaura coupling makes it a powerful tool for efficiently exploring new chemical space in the search for novel pharmaceuticals and crop protection agents. mdpi.com

Chemical Probes for Molecular Recognition and Enzyme Inhibition Studies

The boronic acid functional group imparts unique chemical properties that allow 4-(Cyclopropylmethyl)phenylboronic acid to be used as a chemical tool for studying biological systems. Its ability to interact with specific functional groups in biomolecules makes it valuable for molecular recognition and investigating enzyme mechanisms.

Formation of Reversible Covalent Complexes with Diols and Sugars

A defining feature of boronic acids is their capacity to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars and other polyols. nih.govdcu.iewikipedia.org This interaction results in the formation of cyclic boronate esters (five- or six-membered rings). nih.govacs.orgacs.org The reaction is rapid and reversible, with the stability of the boronate ester complex being dependent on factors like pH, the structure of the diol, and the pKa of the boronic acid. wikipedia.orgresearchgate.net

The boron atom in a boronic acid acts as a Lewis acid, capable of accepting a pair of electrons from a hydroxyl group. researchgate.net In aqueous media, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. mdpi.com Both forms can react with diols, but the tetrahedral form is often more reactive. acs.orgmdpi.com This reversible binding has been widely exploited to create chemical sensors for detecting saccharides. nih.govacs.orgnih.gov When coupled with a reporter molecule (e.g., a fluorophore), the binding event can trigger a measurable signal, such as a change in fluorescence, allowing for the quantification of sugars like glucose. dcu.ieacs.org

| Diol/Sugar | Resulting Boronate Ester | Key Features of Interaction |

|---|---|---|

| Ethylene Glycol | 2-(4-(Cyclopropylmethyl)phenyl)-1,3,2-dioxaborolane | Forms a stable five-membered ring; a simple model for diol binding. |

| D-Glucose | Cyclic glucose boronate ester | Forms a complex, often with the furanose form; basis for glucose sensors. researchgate.net |

| D-Fructose | Cyclic fructose (B13574) boronate ester | Typically shows a higher binding affinity with monoboronic acids compared to glucose. nih.gov |

| Catechol | 2-(4-(Cyclopropylmethyl)phenyl)benzo[d] mdpi.comnih.govnih.govdioxaborole | Strong binding with 1,2-diols on an aromatic ring. |

Mechanistic Investigations of Enzyme Inhibition (e.g., Serine Proteases, Beta-Lactamases)

Boronic acids are potent reversible inhibitors of serine proteases. mdpi.comresearchgate.netresearchgate.netresearchgate.net These enzymes, which include digestive enzymes like chymotrypsin (B1334515) and medically relevant targets like Prostate-Specific Antigen (PSA), feature a critical serine residue in their active site. researchgate.netpsu.edunih.gov During catalysis, this serine acts as a nucleophile to attack the carbonyl group of a peptide bond, forming a tetrahedral intermediate.

Boronic acids act as transition-state analog inhibitors. ontosight.aiacs.org The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine. mdpi.com This forms a stable, tetrahedral covalent adduct that mimics the high-energy intermediate of the natural enzymatic reaction. nih.gov This binding effectively blocks the active site and inhibits the enzyme. wikipedia.orgpsu.edu Because the bond is reversible, these compounds are valuable tools for studying enzyme kinetics and mechanism. acs.orgnih.gov

This inhibitory mechanism also extends to serine beta-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics like penicillin. mdpi.comnih.govnih.gov Boronic acids can inhibit these enzymes by forming a similar covalent adduct with the catalytic serine, preventing the hydrolysis of the antibiotic. nih.govacs.orgasm.org This has led to the development of boronic acid-based β-lactamase inhibitors (BLIs) that can be co-administered with antibiotics to restore their efficacy against resistant bacteria. mdpi.comnih.gov

Functionalization in Polymeric Systems and Advanced Materials

The unique chemical reactivity of the boronic acid group allows for the incorporation of 4-(Cyclopropylmethyl)phenylboronic acid into polymers and other materials to create functional systems with advanced properties. This functionalization leverages the reversible covalent interactions of the boronic acid moiety to develop materials that are responsive to specific chemical stimuli.

Phenylboronic acid (PBA) can be incorporated into polymer chains either by synthesizing monomers containing the PBA group or by post-polymerization modification of a pre-existing polymer. bohrium.comjapsonline.com The resulting PBA-functionalized polymers can be used to construct a variety of "smart" materials, such as hydrogels, nanoparticles, and thin films, that respond to changes in pH or the presence of sugars. nih.govacs.org

For example, hydrogels containing PBA moieties will swell or shrink in response to glucose concentration. researchgate.netnih.gov This occurs because the cross-linking density of the hydrogel changes as the boronic acid groups switch between binding to diols within the polymer network and binding to free glucose in the surrounding solution. This property is the basis for developing glucose-sensitive systems for self-regulated insulin (B600854) delivery. japsonline.comnih.gov Similarly, PBA-functionalized nanoparticles can be designed to release an encapsulated drug in response to the acidic microenvironment of a tumor or in the presence of specific carbohydrates on a cell surface. acs.orgresearchgate.net These applications position boronic acids like 4-(Cyclopropylmethyl)phenylboronic acid as valuable components for the design of advanced materials for biomedical and diagnostic purposes. mdpi.comresearchgate.net

Absence of Specific Research Data for 4-(Cyclopropylmethyl)phenylboronic Acid in Specified Advanced Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific applications of the chemical compound 4-(Cyclopropylmethyl)phenylboronic acid within the advanced synthetic methodologies and chemical research areas outlined in the user's request.

The query specified a detailed exploration of this particular compound in the following contexts:

Design of Phenylboronic Acid-Functionalized Polymers for Specific Chemical Interactions

Facilitation of Molecular Transport and Chemical Release Mechanisms

Role in Supramolecular Architecture

General research on phenylboronic acid-functionalized polymers demonstrates their utility in creating materials that can interact with diol-containing molecules, such as saccharides. This property is exploited in designing sensors and drug delivery systems that respond to specific biological cues. Similarly, the boronic acid functional group is a well-established motif in supramolecular chemistry, where it participates in the formation of complex architectures through hydrogen bonding and other non-covalent interactions.

However, the specific influence of the 4-(cyclopropylmethyl) substituent on the phenylboronic acid core in these applications has not been documented in the accessible scientific literature. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres strictly to the requested outline focusing solely on 4-(Cyclopropylmethyl)phenylboronic acid .

Computational and Spectroscopic Characterization of 4 Cyclopropylmethyl Phenylboronic Acid

Theoretical Studies of Molecular Structure and Energetics

Furthermore, conformational analysis, which involves mapping the potential energy surface of the molecule, would identify the most stable arrangements of its constituent atoms. nih.govlongdom.org This is particularly relevant for the cyclopropylmethyl group, which can adopt various orientations relative to the phenyl ring. However, specific energy landscapes and conformational preferences for 4-(Cyclopropylmethyl)phenylboronic acid have not been published.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions involving boronic acids, such as the widely used Suzuki-Miyaura coupling. mdpi.com Simulations of catalytic cycles can reveal the geometries of transition states and intermediates, providing a deeper understanding of the reaction's kinetics and selectivity. researchgate.net

The investigation of solvent effects on reactivity is another critical aspect that can be explored through computational models. The choice of solvent can significantly influence reaction rates and outcomes. hmdb.ca While these computational techniques are routinely applied to other boronic acids, specific studies modeling the reaction mechanisms of 4-(Cyclopropylmethyl)phenylboronic acid are not available in the current body of scientific literature.

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

A variety of spectroscopic techniques are indispensable for the experimental characterization of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are fundamental for determining the structure of boronic acids. nih.govnsf.gov While general chemical shift ranges for the functional groups present in 4-(Cyclopropylmethyl)phenylboronic acid can be predicted, specific, experimentally determined NMR data and detailed assignments for this compound are not publicly documented.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups such as the O-H and B-O bonds of the boronic acid moiety. researchgate.netresearchgate.net Although the expected IR absorption bands can be inferred from related structures, a detailed experimental spectrum and its interpretation for 4-(Cyclopropylmethyl)phenylboronic acid are not available.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity. While the molecular weight of 4-(Cyclopropylmethyl)phenylboronic acid is known, detailed mass spectral data and fragmentation analysis have not been published.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by conjugation. researchgate.netresearchgate.net The UV-Vis absorption spectrum of 4-(Cyclopropylmethyl)phenylboronic acid would be expected to be similar to other para-substituted phenylboronic acids, but specific experimental data is not available.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural features of a molecule. mdpi.comnih.gov These methods are complementary and provide a unique vibrational fingerprint based on the interaction of molecules with electromagnetic radiation. mdpi.com For 4-(Cyclopropylmethyl)phenylboronic acid, the spectra would be characterized by vibrations originating from the boronic acid group, the phenyl ring, and the cyclopropylmethyl substituent.

In FTIR spectroscopy, the absorption of infrared radiation leads to transitions between vibrational energy states. Key vibrational modes for phenylboronic acids include a strong, broad O-H stretching band from the B(OH)₂ group, typically observed in the 3200-3600 cm⁻¹ region, which is indicative of hydrogen bonding. researchgate.netresearchgate.net The asymmetric B-O stretching vibration is another characteristic peak, usually found around 1350-1390 cm⁻¹. researchgate.netnih.gov The spectrum would also display aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the cyclopropylmethyl group just below 3000 cm⁻¹, and various C=C stretching vibrations for the phenyl ring in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, would provide complementary information. nih.gov Aromatic ring vibrations, particularly the ring "breathing" mode, often produce a strong signal in Raman spectra. researchgate.net The symmetric B-O stretching vibration, which can be weak in FTIR, may be more prominent in the Raman spectrum. Due to the non-polar nature of many of its bonds, the cyclopropylmethyl group's C-H and C-C stretching and bending modes would also be well-resolved.

Table 1: Expected Vibrational Frequencies for 4-(Cyclopropylmethyl)phenylboronic acid

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C=C Aromatic Ring Stretch | 1400 - 1610 | FTIR, Raman |

| Asymmetric B-O Stretch | 1350 - 1390 | FTIR |

| In-plane O-H Bend | 1150 - 1250 | FTIR |

| C-B Stretch | 1000 - 1100 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of 4-(Cyclopropylmethyl)phenylboronic acid is expected to show distinct signals for each type of proton. The aromatic protons would appear as two doublets in the approximate range of 7.2-7.9 ppm, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the methylene (B1212753) bridge (-CH₂-) connecting the phenyl ring and the cyclopropyl (B3062369) group would likely appear as a doublet around 2.6 ppm. The protons of the cyclopropyl ring are expected in the upfield region, with the methine proton (-CH-) appearing as a multiplet around 1.0-1.2 ppm and the methylene protons (-CH₂-) of the ring appearing as multiplets between 0.2 and 0.6 ppm. The two acidic protons of the boronic acid group (-B(OH)₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would corroborate the structure. The aromatic carbons would produce four distinct signals, with the carbon atom directly bonded to the boron atom (ipso-carbon) often showing a broader signal due to quadrupolar relaxation and appearing around 130-135 ppm. The other aromatic carbons would resonate in the typical 125-145 ppm range. The methylene carbon (-CH₂-) would be expected around 40-45 ppm, while the cyclopropyl carbons would be found in the highly shielded region of approximately 5-15 ppm.

¹¹B NMR: Boron-11 NMR is particularly useful for studying boron-containing compounds. sdsu.edu Boronic acids feature a trigonal planar, sp²-hybridized boron atom. mdpi.com This environment results in a characteristic ¹¹B NMR chemical shift. For 4-(Cyclopropylmethyl)phenylboronic acid in a non-coordinating solvent, a single, potentially broad resonance is expected in the range of +27 to +33 ppm, relative to a BF₃•OEt₂ standard. nsf.govspectrabase.com This chemical shift is a clear indicator of the tricoordinate state of the boron atom. sdsu.edu

Table 2: Predicted NMR Data for 4-(Cyclopropylmethyl)phenylboronic acid

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho to -B(OH)₂) | 7.7 - 7.9 | Doublet |

| ¹H | Aromatic (ortho to -CH₂-) | 7.2 - 7.4 | Doublet |

| ¹H | Methylene (-CH₂-) | ~2.6 | Doublet |

| ¹H | Cyclopropyl Methine (-CH-) | 1.0 - 1.2 | Multiplet |

| ¹H | Cyclopropyl Methylene (-CH₂-) | 0.2 - 0.6 | Multiplet |

| ¹³C | Aromatic (C-B) | 130 - 135 | Singlet (broad) |

| ¹³C | Aromatic (C-C) | 125 - 145 | Singlet |

| ¹³C | Methylene (-CH₂-) | 40 - 45 | Singlet |

| ¹³C | Cyclopropyl Methine (-CH-) | 10 - 15 | Singlet |

| ¹³C | Cyclopropyl Methylene (-CH₂-) | 5 - 10 | Singlet |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com While a specific crystal structure for 4-(Cyclopropylmethyl)phenylboronic acid is not available, the solid-state structures of phenylboronic acids are well-documented. nih.govmdpi.com

Typically, phenylboronic acids crystallize in centrosymmetric space groups and form intermolecular hydrogen-bonded dimers. nih.gov In these dimers, the boronic acid groups of two molecules associate through a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring. This dimeric structure is a fundamental and recurring motif in the crystal engineering of boronic acids.

The B(OH)₂ group is generally found to be nearly coplanar with the phenyl ring to maximize π-conjugation. The geometry around the boron atom is trigonal planar, with O-B-O and C-B-O bond angles close to the ideal 120°. The cyclopropylmethyl group would adopt a stable conformation relative to the phenyl ring. The precise packing of these dimers in the crystal lattice would be governed by weaker van der Waals forces and potentially other non-covalent interactions like C-H···π interactions.

Table 3: Typical Crystallographic Parameters for Phenylboronic Acid Derivatives

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic / Triclinic |

| Space Group | P2₁/c, P-1 |

| Supramolecular Motif | Hydrogen-bonded dimer |

| C-B Bond Length | 1.55 - 1.57 Å |

| B-O Bond Length | 1.36 - 1.38 Å |

| O-B-O Bond Angle | 118 - 122° |

Future Directions and Emerging Research Avenues for 4 Cyclopropylmethyl Phenylboronic Acid

Development of Green and Sustainable Synthetic Routes

The future synthesis of 4-(cyclopropylmethyl)phenylboronic acid and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more environmentally benign and economically viable synthetic protocols.

One promising area is the exploration of catalytic C-H borylation reactions. Direct borylation of the cyclopropylmethylbenzene precursor would represent a highly atom-economical route, eliminating the need for pre-functionalized starting materials. Research in this domain would involve the design and screening of catalysts, such as iridium or rhodium complexes, to achieve high regioselectivity and yield.

Furthermore, the use of greener solvents and reaction media will be a key consideration. The replacement of volatile organic solvents with alternatives like water, supercritical fluids, or bio-based solvents is a critical step towards sustainability. Mechanochemistry, which involves solvent-free reactions conducted through mechanical grinding, also presents a viable and eco-friendly alternative for the synthesis of boronic acids.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantages |

| Catalytic C-H Borylation | Atom Economy | Reduces steps and waste by avoiding pre-functionalization. |

| Use of Green Solvents | Safer Solvents & Auxiliaries | Minimizes environmental impact and improves safety. |

| Mechanochemistry | Design for Energy Efficiency | Reduces or eliminates the need for solvents and heating. |

| Flow Chemistry | Real-time Analysis for Pollution Prevention | Allows for better control over reaction parameters, potentially increasing yield and reducing byproducts. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of 4-(cyclopropylmethyl)phenylboronic acid as a coupling partner, particularly in Suzuki-Miyaura cross-coupling reactions, is a cornerstone of its application. Future research will undoubtedly focus on the development of novel catalytic systems to enhance its reactivity and selectivity in these and other transformations.

The design of more active and robust palladium-based catalysts will continue to be a major focus. This includes the development of ligands that can promote efficient coupling with challenging substrates, such as sterically hindered aryl chlorides, at low catalyst loadings. Additionally, the exploration of catalysts based on more abundant and less expensive metals, such as nickel, copper, or iron, could provide more sustainable alternatives to palladium.

Photoredox catalysis is another emerging area that holds significant promise. Light-mediated reactions can often proceed under milder conditions and offer unique reactivity patterns compared to traditional thermal methods. Investigating the application of photoredox catalysis to reactions involving 4-(cyclopropylmethyl)phenylboronic acid could open up new avenues for C-C and C-heteroatom bond formation.

Advanced Derivatization and Functionalization Strategies for New Chemical Scaffolds

The 4-(cyclopropylmethyl)phenylboronic acid core provides a versatile platform for the synthesis of novel and complex chemical scaffolds. Future research will likely explore advanced derivatization and functionalization strategies to expand the chemical space accessible from this starting material.

One avenue of exploration is the modification of the cyclopropyl (B3062369) ring. The unique strain and electronic properties of the cyclopropyl group can be further exploited by introducing additional substituents. This could lead to the development of novel building blocks with tailored steric and electronic properties for use in medicinal chemistry and materials science.

Furthermore, the boronic acid moiety itself can be transformed into a variety of other functional groups. For example, it can be converted to trifluoroborate salts, which often exhibit enhanced stability and different reactivity profiles. Derivatization of the boronic acid to boronate esters can also be used to modulate its properties and reactivity.

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The integration of 4-(cyclopropylmethyl)phenylboronic acid into novel MCRs is a promising area for future research.

The development of new MCRs that incorporate this boronic acid could provide rapid access to diverse libraries of complex molecules. For instance, Petasis-type reactions, which involve the reaction of an amine, a carbonyl compound, and a boronic acid, could be explored with 4-(cyclopropylmethyl)phenylboronic acid to generate a range of substituted amines. Similarly, its participation in Ugi-type MCRs could lead to the synthesis of novel peptide-like structures.

The discovery of new MCRs featuring 4-(cyclopropylmethyl)phenylboronic acid would not only be of academic interest but could also have significant practical applications in areas such as drug discovery, where the rapid generation of molecular diversity is crucial.

Expanding the Role of 4-(Cyclopropylmethyl)phenylboronic Acid as a Chemical Tool in Interdisciplinary Research

The unique properties of 4-(cyclopropylmethyl)phenylboronic acid make it a valuable tool for a range of interdisciplinary research fields. Future work will likely see its application expand beyond traditional organic synthesis into areas such as chemical biology and materials science.

In chemical biology, boronic acids are known to interact with diols, such as those found in saccharides. This property could be exploited to develop chemical probes or sensors based on the 4-(cyclopropylmethyl)phenylboronic acid scaffold for studying biological systems. The cyclopropylmethyl group could be used to tune the binding affinity and selectivity of these probes.

In materials science, the incorporation of 4-(cyclopropylmethyl)phenylboronic acid into polymers or other materials could lead to the development of novel functional materials. For example, its presence could impart specific recognition properties or be used to create stimuli-responsive materials that change their properties in response to external triggers. The development of phenylboronic acid-functionalized biomaterials is an active area of research for applications in drug delivery and cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.